3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine

Lipophilicity SAR Drug-likeness

3-(Benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine (CAS 98307-63-2) is a disubstituted 1,2,4-triazole derivative with the molecular formula C15H14N4S and a monoisotopic mass of 282.0939 Da. The compound features a benzylsulfanyl substituent at the 3-position and a phenyl group at the 5-position of the triazole ring, with a primary amine at N-4.

Molecular Formula C15H14N4S
Molecular Weight 282.37
CAS No. 98307-63-2
Cat. No. B2832843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine
CAS98307-63-2
Molecular FormulaC15H14N4S
Molecular Weight282.37
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3
InChIInChI=1S/C15H14N4S/c16-19-14(13-9-5-2-6-10-13)17-18-15(19)20-11-12-7-3-1-4-8-12/h1-10H,11,16H2
InChIKeyNFRHVINEGSCHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine (CAS 98307-63-2): Procurement-Grade Physicochemical Profile and Structural Identity


3-(Benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine (CAS 98307-63-2) is a disubstituted 1,2,4-triazole derivative with the molecular formula C15H14N4S and a monoisotopic mass of 282.0939 Da . The compound features a benzylsulfanyl substituent at the 3-position and a phenyl group at the 5-position of the triazole ring, with a primary amine at N-4 . Predicted physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 520.0±43.0 °C at 760 mmHg, a flash point of 268.3±28.2 °C, and an ACD/LogP of 4.13 . The compound bears two hydrogen bond donors (the 4‑NH2 group), four hydrogen bond acceptors, a polar surface area of 82 Ų, and zero Rule-of-5 violations, positioning it as a moderately lipophilic, orally bioavailable candidate scaffold . Commercially, it is available from multiple vendors at purities typically ranging from 95% to 98% .

Why In-Class Triazole Analogs Cannot Substitute 3-(Benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine Without Quantitative Re‑Validation


Within the 1,2,4-triazole-4-amine family, even subtle modifications to the S-substituent or the 5‑aryl group produce dramatic shifts in biological activity spectra. A systematic antimycobacterial evaluation of 3‑benzylsulfanyl‑1,2,4‑triazole derivatives demonstrated that minimum inhibitory concentrations (MICs) ranged from 32 to >1000 µmol/L against Mycobacterium tuberculosis, M. avium, and M. kansasii, with activity critically dependent on the substitution pattern of the benzyl moiety [1]. The unsubstituted benzylsulfanyl analog displayed only moderate activity, whereas derivatives bearing electron‑withdrawing nitro groups or a thioamide functionality were markedly more potent [1]. Additionally, cytotoxicity varied across the series, classifying the compounds as moderately toxic [1]. Consequently, replacing 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine with an in‑class alternative that differs by a single substituent (e.g., 2‑methylbenzyl, 4‑methoxybenzyl, or des‑phenyl) cannot be considered equivalent without repeating the relevant biological or material‑science assays. The quantitative evidence below reinforces this non‑interchangeability.

Quantitative Differentiation Guide for 3-(Benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine vs. Closest Analogs


Lipophilicity (LogP) Comparison: Unsubstituted Benzylsulfanyl vs. Methyl- and Methoxy-Substituted Analogs

The ACD/LogP of 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine is 4.13 . The 2-methylbenzyl analog (CAS 578747-34-9) has an ACD/LogP of 4.54 (difference +0.41 log units), indicating 2.6‑fold higher lipophilicity . The 4-methoxybenzyl analog (CAS 677302-34-0) has an ACD/LogP of 3.55 (difference –0.58 log units), representing 3.8‑fold lower lipophilicity [1]. These differences are large enough to alter membrane permeability, protein binding, and pharmacokinetic profile.

Lipophilicity SAR Drug-likeness

Molecular Weight and PSA Divergence: Impact on Permeability and Solubility

The target compound has a molecular weight of 282.36 Da and a polar surface area (PSA) of 82 Ų . By contrast, the 4-methoxybenzyl analog weighs 312.39 Da (30 Da heavier) and has a PSA of 91 Ų (9 Ų larger) [1]. The 2-methylbenzyl analog weighs 296.39 Da (14 Da heavier) with a PSA of 82 Ų (unchanged) . The elevated molecular weight and additional hydrogen‑bond acceptor of the methoxy analog push it closer to the Rule‑of‑5 threshold, whereas the target compound retains a more favorable balance for passive oral absorption.

Drug-likeness Rule of 5 Permeability

Antimycobacterial Activity Tier: Unsubstituted Benzylsulfanyl Exhibits Baseline Activity, Substituted Analogs Show Enhanced or Diminished Potency

In a panel of 3-benzylsulfanyl‑1,2,4‑triazole derivatives tested against M. tuberculosis, M. avium, and two M. kansasii strains, the unsubstituted benzylsulfanyl derivative (target compound) fell into the moderate‑activity tier with MIC >32 µmol/L, whereas the most active compounds bearing two nitro groups or a thioamide on the benzyl ring achieved MIC values as low as 32 µmol/L [1]. The target compound thus serves as an essential negative control or baseline scaffold for structure–activity relationship (SAR) studies, providing the reference point from which the impact of substituent electronic effects can be quantitatively measured.

Antimycobacterial SAR MIC

Synthetic Versatility: Free 4‑NH2 Enables Derivatization Unavailable in N‑Substituted Analogs

The target compound possesses a free primary amine at the N‑4 position, whereas many commercially available 1,2,4‑triazole analogs are N‑alkylated or N‑acylated. For example, the 4‑benzylideneamino analog (a Schiff base) and 4‑substituted‑triazole derivatives reported in the literature are all synthesized starting from the free 4‑NH2 scaffold [1][2]. This free amine allows direct condensation with aldehydes to form Schiff bases, acylation to generate amides, or diazotization for further heterocyclic annulation—transformations that are impossible with N‑blocked analogs. The 3‑(benzylsulfanyl)-4H‑1,2,4‑triazol‑4‑amine analog (CAS 90674‑20‑7), which lacks the 5‑phenyl group, offers similar reactivity but lacks the aromatic π‑stacking and steric contributions of the 5‑phenyl ring that are critical for target binding in medicinal chemistry applications .

Synthetic intermediate Derivatization Schiff base

Recommended Application Scenarios for 3-(Benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine Based on Quantitative Evidence


Baseline Scaffold for Antimycobacterial SAR Studies

As demonstrated by Klimešová et al., the unsubstituted benzylsulfanyl derivative provides the essential baseline activity for constructing quantitative structure–activity relationships in antimycobacterial triazole series [1]. Its moderate MIC against M. tuberculosis and non‑tuberculous mycobacteria makes it a necessary control compound when evaluating the potency gains conferred by electron‑withdrawing substituents. Procuring this compound is a prerequisite for any lab aiming to publish a complete SAR table in this chemical series.

Orally Bioavailable Lead Scaffold with Favorable Physicochemical Profile

With a LogP of 4.13, PSA of 82 Ų, and molecular weight below 300 Da, this compound resides within the optimal drug‑like space defined by Lipinski’s and Veber’s rules . Medicinal chemists seeking a triazole‑based starting point for oral agent programs can rationally select this scaffold over the more lipophilic 2‑methylbenzyl analog (LogP 4.54) or the heavier 4‑methoxybenzyl analog (MW 312 Da) to minimize ADME attrition during lead optimization.

Versatile Intermediate for Focused Library Synthesis

The free 4‑NH2 group allows direct elaboration into Schiff bases, amides, ureas, and fused heterocycles without the need for deprotection steps [2][3]. This contrasts with N‑substituted triazole analogs that require additional synthetic manipulation to unmask the amine. For high‑throughput medicinal chemistry groups, the compound enables rapid generation of diverse screening libraries with the 5‑phenyl group retained as a key pharmacophoric element.

Reference Standard for Analytical Method Development

Given the compound’s well‑defined physicochemical constants (density, boiling point, flash point, refractive index) and commercial availability at 95–98% purity, it is suitable as a reference standard for HPLC, GC, or mass spectrometry method development targeting triazole‑based synthetic intermediates or degradation products .

Quote Request

Request a Quote for 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.